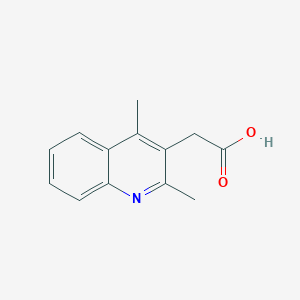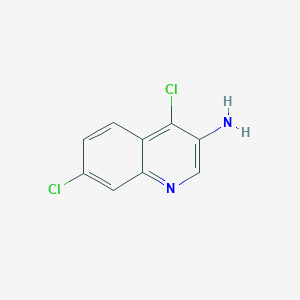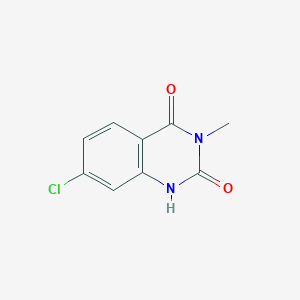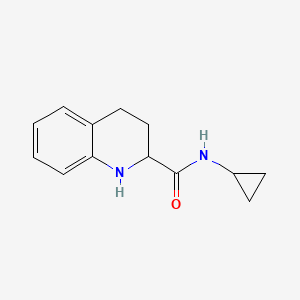
(4-Chlorophenyl)(ethoxy)dimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chlorophenyl)(ethoxy)dimethylsilane is an organosilicon compound with the molecular formula C10H15ClO2Si It is characterized by the presence of a chlorophenyl group, an ethoxy group, and two methyl groups attached to a silicon atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorophenyl)(ethoxy)dimethylsilane typically involves the reaction of 4-chlorophenylmagnesium bromide with ethoxydimethylchlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bond. The general reaction scheme is as follows:
4-Chlorophenylmagnesium bromide+Ethoxydimethylchlorosilane→this compound+MgBrCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions: (4-Chlorophenyl)(ethoxy)dimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The ethoxy group can be replaced by other nucleophiles under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction can lead to the formation of silanes with different substituents.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield (4-Chlorophenyl)(amino)dimethylsilane.
科学的研究の応用
(4-Chlorophenyl)(ethoxy)dimethylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Medicine: Investigated for its role in drug delivery systems due to its ability to modify surface properties.
Industry: Utilized in the production of specialty polymers and coatings.
作用機序
The mechanism by which (4-Chlorophenyl)(ethoxy)dimethylsilane exerts its effects involves interactions with various molecular targets. The silicon atom can form bonds with oxygen, nitrogen, and other elements, leading to the formation of stable compounds. The pathways involved in these interactions are influenced by the electronic and steric properties of the substituents attached to the silicon atom.
類似化合物との比較
- (4-Chlorophenyl)(methyl)dimethylsilane
- (4-Chlorophenyl)(ethyl)dimethylsilane
- (4-Chlorophenyl)(propoxy)dimethylsilane
Comparison: Compared to its analogs, (4-Chlorophenyl)(ethoxy)dimethylsilane is unique due to the presence of the ethoxy group, which imparts different reactivity and physical properties. The ethoxy group can participate in hydrogen bonding and other interactions, making this compound suitable for specific applications where such properties are desirable.
特性
分子式 |
C10H15ClOSi |
|---|---|
分子量 |
214.76 g/mol |
IUPAC名 |
(4-chlorophenyl)-ethoxy-dimethylsilane |
InChI |
InChI=1S/C10H15ClOSi/c1-4-12-13(2,3)10-7-5-9(11)6-8-10/h5-8H,4H2,1-3H3 |
InChIキー |
VXDWIRHTDILIKC-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](C)(C)C1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B11892247.png)
![[1,2,4]Triazolo[5,1-b]quinazolin-9(3H)-one, 3-amino-2-methyl-](/img/structure/B11892250.png)







![Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B11892287.png)
![4-Ethyl-2-methyl-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B11892290.png)
![Ethyl 6-vinylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B11892292.png)
